molecular formula C20H22Cl2N4O B11990052 2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide CAS No. 303107-53-1

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B11990052
CAS No.: 303107-53-1
M. Wt: 405.3 g/mol
InChI Key: PPOVFYGIQDDSHW-QRVIBDJDSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a benzyl group. This can be achieved through a nucleophilic substitution reaction where benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the benzylpiperazine intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Condensation Reaction: The final step involves the condensation of the acetamide intermediate with 2,4-dichlorobenzaldehyde to form the desired compound. This reaction is typically carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound features a similar piperazine ring but with a methyl group instead of a benzyl group.

    (4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl): Another compound with a benzylpiperazine structure but with additional functional groups.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and imine moieties, in particular, contribute to its potential as a pharmacological agent.

Properties

CAS No.

303107-53-1

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-7-6-17(19(22)12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13-

InChI Key

PPOVFYGIQDDSHW-QRVIBDJDSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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